molecular formula C18H22Cl2N8O3 B2960071 N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide CAS No. 292168-01-5

N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide

Cat. No. B2960071
CAS RN: 292168-01-5
M. Wt: 469.33
InChI Key: LMYAROVDGIIDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H22Cl2N8O3 and its molecular weight is 469.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Analgesic Activity : The synthesis and evaluation of compounds related to N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide for their analgesic properties have been studied. Compounds bearing the 1,3,5-triazine moiety were characterized and screened for their potential analgesic activity (Saad et al., 2011).
  • Antibacterial and Anticancer Evaluation : Research has been conducted on the synthesis of new 2-chloro-3-hetarylquinolines, including derivatives of 1,2,4-triazine, assessing their antibacterial and anticancer efficacy. Notably, some compounds demonstrated significant activity against various bacterial strains and cancer cell lines (Bondock & Gieman, 2015).

Chemical Properties and Reactions

  • Chemical Transformations : Studies on the chemical transformations of compounds containing 1,3,5-triazine structures, including reactions with different reagents to synthesize novel compounds with potential biological activities, have been explored (Brovarets et al., 2004).
  • Molluscicidal Activity : The synthesis and molluscicidal activity of phosphorus-containing heterocyclic compounds derived from 1,2,4-triazine were investigated, showing considerable activities against certain snail species (Ali et al., 2008).

Synthesis and Characterization

  • Synthesis and Characterization : Various studies have focused on the synthesis and characterization of 1,2,4-triazine derivatives, including those similar to the structure of this compound, to assess their potential applications in medicinal chemistry (Rajput & Sharma, 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets

Mode of Action

It’s known that similar compounds may covalently bind to dna molecules, including those in tumor cells, thereby inhibiting dna replication . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds can interact with various tumor cellular targets , suggesting that this compound might affect pathways related to cell proliferation and survival.

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N8O3/c19-13-2-1-12(11-14(13)20)21-18(29)26-25-15-22-16(27-3-7-30-8-4-27)24-17(23-15)28-5-9-31-10-6-28/h1-2,11H,3-10H2,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYAROVDGIIDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.